(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid
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Overview
Description
(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thioxothiazolidinone ring, a pyrrolidinone ring, and a propanoic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxothiazolidinone Ring: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.
Benzylidene Formation:
Pyrrolidinone Ring Formation: The pyrrolidinone ring is synthesized via a cyclization reaction involving an appropriate amine and a dicarboxylic acid derivative.
Final Coupling: The final step involves coupling the benzylidene-thioxothiazolidinone intermediate with the pyrrolidinone derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioxothiazolidinone ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Pyrrolidinones: Compounds with a pyrrolidinone ring are widely studied for their biological activities.
Uniqueness
What sets (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid apart is the combination of the thioxothiazolidinone and pyrrolidinone rings in a single molecule, along with the benzylidene group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific fields.
Properties
IUPAC Name |
3-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c20-13-9-11(15(23)18(13)7-6-14(21)22)19-16(24)12(26-17(19)25)8-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,21,22)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKSEPRESXXGI-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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